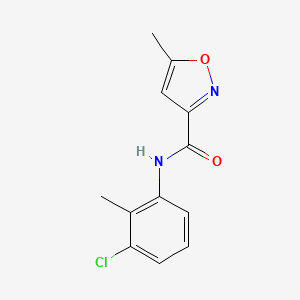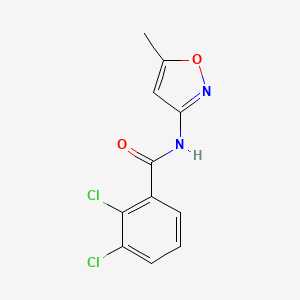![molecular formula C14H16N4OS B4432179 2-{4-[(5-methyl-2-thienyl)carbonyl]-1-piperazinyl}pyrimidine](/img/structure/B4432179.png)
2-{4-[(5-methyl-2-thienyl)carbonyl]-1-piperazinyl}pyrimidine
Descripción general
Descripción
2-{4-[(5-methyl-2-thienyl)carbonyl]-1-piperazinyl}pyrimidine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound has been extensively studied for its biochemical and physiological effects, as well as its mechanism of action.
Mecanismo De Acción
The mechanism of action of 2-{4-[(5-methyl-2-thienyl)carbonyl]-1-piperazinyl}pyrimidine involves the inhibition of various enzymes such as MAO, AChE, and BChE. The compound binds to the active site of these enzymes, preventing the breakdown of neurotransmitters such as dopamine, serotonin, and acetylcholine. This results in an increase in the concentration of these neurotransmitters in the synaptic cleft, leading to enhanced neurotransmission and improved cognitive function.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. The compound has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease. The compound has also been shown to exhibit neuroprotective effects by preventing the death of neurons in animal models of stroke and traumatic brain injury.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-{4-[(5-methyl-2-thienyl)carbonyl]-1-piperazinyl}pyrimidine has several advantages and limitations for lab experiments. The compound exhibits potent inhibitory activity against various enzymes such as MAO, AChE, and BChE, making it an ideal candidate for drug discovery and medicinal chemistry. However, the compound has poor solubility in water, making it difficult to formulate into a dosage form. The compound also exhibits poor bioavailability, which limits its potential therapeutic applications.
List of
Direcciones Futuras
1. Development of novel analogs of 2-{4-[(5-methyl-2-thienyl)carbonyl]-1-piperazinyl}pyrimidine with improved solubility and bioavailability.
2. Investigation of the potential therapeutic applications of this compound in the treatment of various neurological disorders such as Alzheimer's disease and Parkinson's disease.
3. Investigation of the potential neuroprotective effects of this compound in animal models of stroke and traumatic brain injury.
4. Investigation of the potential applications of this compound in the field of drug delivery.
5. Investigation of the potential applications of this compound in the field of agriculture as a pesticide or herbicide.
Aplicaciones Científicas De Investigación
2-{4-[(5-methyl-2-thienyl)carbonyl]-1-piperazinyl}pyrimidine has been extensively studied for its potential applications in various fields such as medicinal chemistry, drug discovery, and neuroscience. The compound has been shown to exhibit potent inhibitory activity against various enzymes such as monoamine oxidase (MAO), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE). These enzymes are involved in the regulation of various neurotransmitters such as dopamine, serotonin, and acetylcholine, which play a crucial role in the pathophysiology of various neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
(5-methylthiophen-2-yl)-(4-pyrimidin-2-ylpiperazin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4OS/c1-11-3-4-12(20-11)13(19)17-7-9-18(10-8-17)14-15-5-2-6-16-14/h2-6H,7-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZECTLHIUZCSNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(=O)N2CCN(CC2)C3=NC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(4,5-dimethyl-3-thienyl)carbonyl]-4-[(4-fluorophenyl)sulfonyl]piperazine](/img/structure/B4432098.png)
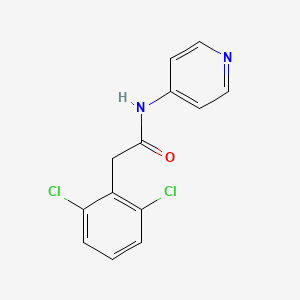
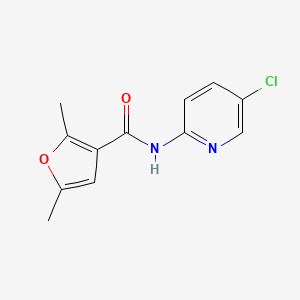

![N-[4-(acetylamino)phenyl]-2-methylcyclopropanecarboxamide](/img/structure/B4432117.png)
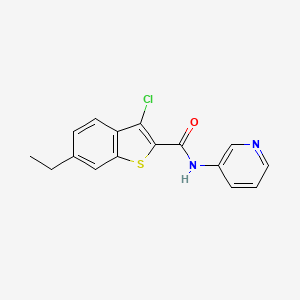
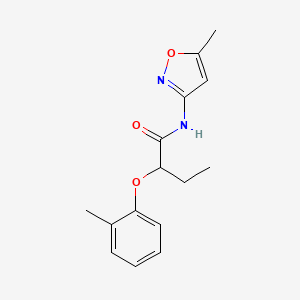
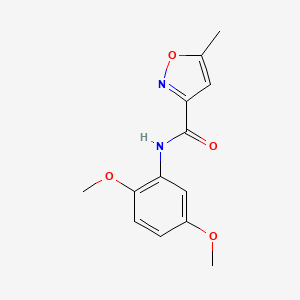
![2-{[(5-chloro-2-thienyl)carbonyl]amino}-N,N,4-trimethyl-1,3-thiazole-5-carboxamide](/img/structure/B4432139.png)
![N-[1-(3,4-dimethylphenyl)ethyl]-2-(4-fluorophenyl)acetamide](/img/structure/B4432145.png)
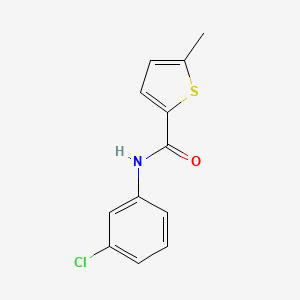
![1-methyl-4-[(5-propyl-3-thienyl)carbonyl]piperazine](/img/structure/B4432158.png)
